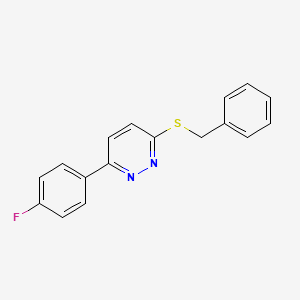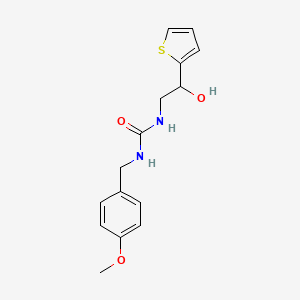![molecular formula C12H10N4 B2451666 9-Methylpyrimido[4,5-b]quinolin-2-amine CAS No. 582334-03-0](/img/structure/B2451666.png)
9-Methylpyrimido[4,5-b]quinolin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Methylpyrimido[4,5-b]quinolin-2-amine is a heterocyclic compound that belongs to the pyrimidoquinoline family. This compound has garnered significant interest in medicinal chemistry due to its diverse biological activities, including potential anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methylpyrimido[4,5-b]quinolin-2-amine typically involves multi-component reactions. One common method includes the reaction of an aldehyde with dimedone and 6-amino-1,3-dimethyluracil in the presence of a catalyst such as trityl chloride under reflux conditions . This method is favored for its high yield, short reaction times, and compliance with green chemistry protocols.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multi-component reactions and the use of efficient catalysts like trityl chloride can be scaled up for industrial applications, ensuring high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
9-Methylpyrimido[4,5-b]quinolin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives with nucleophiles in polar solvents.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities.
Aplicaciones Científicas De Investigación
9-Methylpyrimido[4,5-b]quinolin-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its interactions with biological macromolecules.
Mecanismo De Acción
The mechanism of action of 9-Methylpyrimido[4,5-b]quinolin-2-amine involves its interaction with specific molecular targets such as tyrosine kinases and DNA repair enzymes. By inhibiting these targets, the compound can induce apoptosis, repair DNA damage, and cause cell cycle arrest in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Pyrimido[4,5-d]pyrimidine: Another heterocyclic compound with comparable biological significance.
[1,2,3]Triazino[4,5-b]quinoline: Known for its antitumor activity.
Uniqueness
9-Methylpyrimido[4,5-b]quinolin-2-amine stands out due to its specific substitution pattern, which enhances its biological activity and makes it a valuable compound for medicinal chemistry research.
Propiedades
IUPAC Name |
9-methylpyrimido[4,5-b]quinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c1-7-3-2-4-8-5-9-6-14-12(13)16-11(9)15-10(7)8/h2-6H,1H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZOWNSVYCHDRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C3C=NC(=NC3=N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
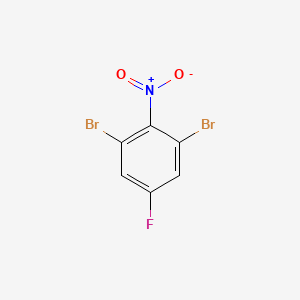
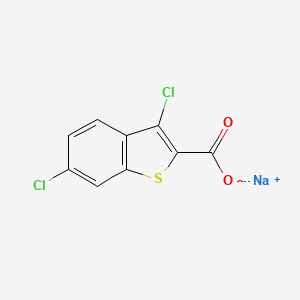
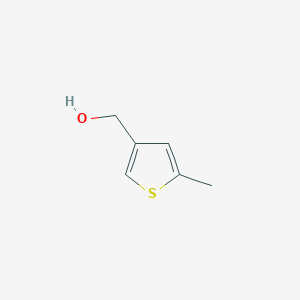

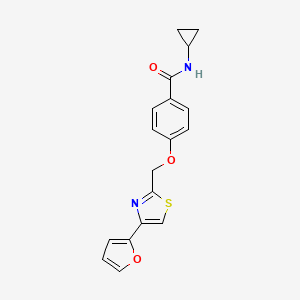
![4-Chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylic acid](/img/structure/B2451592.png)


![3,4-dimethoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide](/img/structure/B2451595.png)
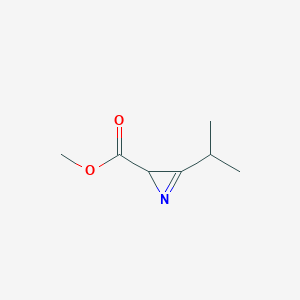
![2-[2-(Trifluoromethyl)phenoxy]acetic acid](/img/structure/B2451599.png)
![1-(2,5-dimethylphenyl)-4-(1-(3-(4-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2451602.png)
